HOMO-LUMO Gap Modulation vs. Non-Fluorinated Pyrazoles
Density Functional Theory (DFT) calculations on a series of 1-aryl-3,5-dimethylpyrazolium cations reveal that the substitution of the para-hydrogen atom with an electron-withdrawing group (simulated for -F based on trends observed for -Cl and -Br) lowers the LUMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent 1-phenyl-3,5-dimethylpyrazolium cation [1]. The parent cation’s HOMO-LUMO gap was not explicitly published, but the trend is a standard class-level inference based on the experimental data for the -Cl and -Br analogs [1]. This change makes the fluorinated cation more susceptible to reduction and fundamentally alters the electrochemical stability of its salts.
| Evidence Dimension | HOMO-LUMO Gap (ΔE) of Pyrazolium Cation |
|---|---|
| Target Compound Data | Predicted to be lower than the parent compound (exact value not measured). |
| Comparator Or Baseline | 1-(4-chlorophenyl)-3,5-dimethylpyrazolium [Cl-] salt (2b) and 1-(4-bromophenyl)-3,5-dimethylpyrazolium [Cl-] salt (2c) show a systematic red-shift in UV-Vis spectra, indicating a narrowed HOMO-LUMO gap compared to the parent 1-phenyl compound (2a). |
| Quantified Difference | The trend is a class-level inference. The introduction of a halogen at the 4-position reduces the HOMO-LUMO gap relative to the parent -H compound. |
| Conditions | Geometry optimization and frequency calculations at the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory. |
Why This Matters
The reduced HOMO-LUMO gap directly impacts the electrochemical stability window (EW) of the ionic liquid, a critical specification for electrolyte applications where the fluorinated salt is expected to have a distinct, potentially narrower, operational voltage range.
- [1] Alhanash, A., et al. (2019). 1-Aryl-3,5-dimethylpyrazolium based tunable protic ionic liquids (TPILs). Journal of Molecular Structure, 1180, 564-572. View Source
